[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
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Overview
Description
2-(5-Acetoxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid typically involves the acetylation of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-(5-Acetoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, as a derivative of indole-3-acetic acid, it may influence plant growth by interacting with auxin receptors . In medicinal applications, it could inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(5-Acetoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
5-Methoxyindole-3-acetic acid:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid lies in its acetoxy group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
63389-33-3 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(5-acetyloxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16) |
InChI Key |
UYOGQIHREXUIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
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